
Application Notes: Asymmetric Reduction of
Ketones with Borane Dimethyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Dimethyl sulfide)trihydroboron

Cat. No.: B7800882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a

cornerstone transformation in modern organic synthesis, particularly in the development of

pharmaceutical agents where stereochemistry is critical. Among the various methods available,

the use of borane dimethyl sulfide (BMS) in conjunction with a chiral oxazaborolidine catalyst,

commonly known as the Corey-Bakshi-Shibata (CBS) reduction, stands out for its high

enantioselectivity, broad substrate scope, and operational simplicity.[1][2] This method provides

predictable stereochemical outcomes, allowing for the targeted synthesis of specific

enantiomers.[3]

Borane dimethyl sulfide (BH₃·SMe₂) is a stable and commercially available source of borane.[3]

The key to the enantioselectivity of this reduction lies in the use of a chiral oxazaborolidine

catalyst, which creates a chiral environment around the ketone substrate. This forces the

hydride delivery from the borane to occur preferentially on one of the two enantiotopic faces of

the carbonyl group.

Data Presentation
The CBS reduction is applicable to a wide range of ketone substrates, including aryl alkyl

ketones, dialkyl ketones, and α,β-unsaturated ketones, consistently providing high yields and

excellent enantiomeric excess (ee).
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Table 1: Asymmetric Reduction of Aryl Alkyl Ketones
Ketone
Substrate

Catalyst
(mol%)

Yield (%)
Enantiomeric
Excess (ee, %)

Product
Configuration

Acetophenone (S)-Me-CBS (10) >95 97 (R)

4'-

Fluoroacetophen

one

(R)-Me-CBS (10) >90 >95 (S)

2-

Chloroacetophen

one

(S)-Me-CBS (10) 95 98 (R)

1-Tetralone (S)-Me-CBS (10) 92 95 (R)

2-

Acetylnaphthalen

e

(S)-Me-CBS (10) 96 96 (R)

Table 2: Asymmetric Reduction of Dialkyl and α,β-
Unsaturated Ketones

Ketone
Substrate

Catalyst
(mol%)

Yield (%)
Enantiomeric
Excess (ee, %)

Product
Configuration

2-Octanone (S)-Me-CBS (10) 85 91 (R)

3-Nonanone (S)-Me-CBS (10) 88 89 (R)

Benzalacetone (S)-Me-CBS (10) 90 92 (R)

1-Octyn-3-one
(R)-Alpine-

Borane
86 >95 (R)

Cyclohexyl

methyl ketone
(S)-Me-CBS (10) 93 94 (R)
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The following protocols provide detailed methodologies for the asymmetric reduction of

representative ketone substrates. It is crucial to conduct these reactions under anhydrous

conditions, as the presence of water can significantly diminish enantioselectivity.

Protocol 1: Asymmetric Reduction of Acetophenone
This protocol describes the synthesis of (R)-1-phenylethanol.

Materials:

(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

Borane-dimethyl sulfide complex (BMS)

Acetophenone

Anhydrous tetrahydrofuran (THF)

Methanol

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol, 10 mol%).

Dilute the catalyst with 10 mL of anhydrous THF and cool the flask to 0 °C in an ice-water

bath.

Slowly add borane-dimethyl sulfide complex (0.65 mL, ~6.5 mmol) dropwise to the stirred

catalyst solution at 0 °C. Stir the mixture for 15 minutes at this temperature.
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In a separate flame-dried flask, dissolve acetophenone (1.20 g, 10.0 mmol) in 20 mL of

anhydrous THF.

Cool the reaction flask containing the catalyst-borane complex to -20 °C.

Slowly add the solution of acetophenone to the reaction mixture dropwise over 30 minutes,

maintaining the internal temperature below -15 °C.

Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography

(TLC). The reaction is typically complete within 1-2 hours.

Once the reaction is complete, quench it by the slow, dropwise addition of 5 mL of methanol

at -20 °C.

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

Add 1 M HCl (20 mL) and stir for 30 minutes.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (30

mL) and brine (30 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford pure (R)-1-

phenylethanol.

Protocol 2: Asymmetric Reduction of 4'-
Fluoroacetophenone
This protocol details the synthesis of (S)-1-(4-fluorophenyl)ethanol.[4]

Materials:

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
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Borane-dimethyl sulfide complex (BMS)

4'-Fluoroacetophenone

Anhydrous tetrahydrofuran (THF)

Methanol

2 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add (R)-2-Methyl-

CBS-oxazaborolidine (1.0 mL, 1.0 mmol) and dilute with 10 mL of anhydrous THF. Cool the

flask to 0 °C.[4]

Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred

catalyst solution at 0 °C and stir for 15 minutes.[4]

In a separate flask, dissolve 4'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of

anhydrous THF.[4]

Cool the reaction flask to -30 °C and add the ketone solution dropwise over 30 minutes,

keeping the temperature below -25 °C.[4]

Stir the reaction at -30 °C for 1-2 hours, monitoring by TLC.[4]

Quench the reaction at -30 °C by the slow addition of 5 mL of methanol.[4]

Warm the mixture to room temperature and stir for 30 minutes.[4]

Add 2 M HCl (20 mL) and stir for another 30 minutes.[4]
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Extract the product with dichloromethane (3 x 30 mL).[4]

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[4]

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.[4]

Purify the crude product by flash column chromatography.[4]

Visualizations
Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.alfa-chemistry.com/resources/corey-bakshi-shibata-reduction.html
https://www.alfa-chemistry.com/resources/corey-bakshi-shibata-reduction.html
https://www.alfa-chemistry.com/resources/corey-bakshi-shibata-reduction.html
https://www.alfa-chemistry.com/resources/corey-bakshi-shibata-reduction.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7800882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Reduction

Workup and Purification

1. Add Chiral Catalyst
and Anhydrous THF

2. Cool to 0 °C

3. Add Borane
Dimethyl Sulfide (BMS)

4. Stir for 15 min

6. Cool Reaction
Mixture to -20 °C

5. Prepare Ketone
Solution in THF

7. Add Ketone Solution
Dropwise

8. Stir and Monitor
by TLC

9. Quench with
Methanol

10. Warm to RT

11. Acidify with HCl

12. Extraction

13. Wash

14. Dry and Concentrate

15. Column
Chromatography

Chiral Alcohol

Click to download full resolution via product page

Caption: General workflow for the asymmetric reduction of ketones.
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Mechanism of CBS Reduction
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Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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